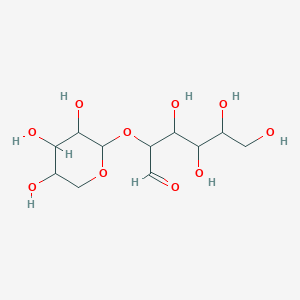
2-O-(beta-D-Xylopyranosyl)-D-glucose
Beschreibung
2-O-(β-D-Xylopyranosyl)-D-glucose is a disaccharide composed of D-glucose and D-xylose linked via a β-glycosidic bond at the 2-hydroxyl position of glucose. This compound is structurally classified as a xylosyl-glucoside, where the xylopyranosyl moiety is attached to the glucose backbone.
Eigenschaften
Molekularformel |
C11H20O10 |
|---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2 |
InChI-Schlüssel |
PVKZAQYUEVYDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-O-(beta-D-Xylopyranosyl)-D-glucose kann sowohl auf chemischem als auch auf enzymatischem Weg erfolgen. Eine übliche Methode beinhaltet die Glykosylierung von D-Glucose mit einem geeigneten Xylopyranosyl-Donor unter sauren Bedingungen. Diese Reaktion erfordert typischerweise einen Katalysator wie Trifluormethansulfonsäure (TfOH), um die Bildung der glykosidischen Bindung zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet oft die Verwendung von Biokatalysatoren, wie z. B. Glykosyltransferasen, um hohe Ausbeuten und Spezifität zu erzielen. Die enzymatische Synthese wird in industriellen Umgebungen bevorzugt, da sie milde Reaktionsbedingungen und eine umweltfreundliche Natur aufweist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-O-(beta-D-Xylopyranosyl)-D-glucose unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Zuckeralkohole umwandeln.
Substitution: Die Hydroxylgruppen in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Salpetersäure (HNO3) und Bromwasser.
Reduktion: Natriumborhydrid (NaBH4) wird häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid (Ac2O) und Pyridin werden für Acetylierungsreaktionen verwendet.
Hauptprodukte
Oxidation: Aldonsäuren
Reduktion: Zuckeralkohole
Substitution: Acetylierte Derivate
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen Enzymen und Rezeptoren in biologischen Systemen. Die Verbindung kann als Substrat für Glykosyltransferasen wirken und den Transfer von Glykosylgruppen auf Zielmoleküle erleichtern. Dieser Prozess ist entscheidend für die Biosynthese von Glykosaminoglykanen und anderen Glykokonjugaten.
Wirkmechanismus
The mechanism of action of 2-O-(beta-D-Xylopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycosaminoglycans and other glycoconjugates .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Linkage Position and Sugar Composition
The defining feature of 2-O-(β-D-Xylopyranosyl)-D-glucose is its 2-O-β-D-xylopyranosyl substitution on glucose. This contrasts with related compounds:
- Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-Glucopyranoside]: A flavonoid glycoside with a xylopyranosyl unit linked to glucose at the 6-position instead of 2-O, altering solubility and biological recognition .
- Diurnoside 1: Contains a 2-O-β-D-glucopyranosyl group in a branched tetrasaccharide chain, demonstrating how substitution with glucose instead of xylose affects molecular rigidity and hydrophilicity .
- 13-[(2-O-β-D-Glucopyranosyl-3-O-β-D-Glucopyranosyl-β-D-Glucopyranosyl)oxy]ent-kaur-15-en-19-oic acid: Features a 2-O-β-D-glucopyranosyl ester, highlighting the role of glucosyl vs. xylosyl units in stabilizing ester linkages .
Table 1: Structural Comparison of Selected Glycosides
Anomeric Configuration and Conformational Stability
The β-anomeric configuration in 2-O-(β-D-Xylopyranosyl)-D-glucose ensures equatorial orientation of the glycosidic bond, enhancing stability against acid hydrolysis compared to α-linked analogs . For example, enzymatic studies on 2-O-α-D-glucosyl-D-glycerate () reveal that α-linkages are more susceptible to phosphorolysis, underscoring the biochemical relevance of anomeric configuration .
Chemical Properties and Reactivity
Acid Hydrolysis and TLC Analysis
Acid hydrolysis of similar glycosides (e.g., compounds 1–3 in ) yields D-glucose, with TLC Rf values (~0.382–0.384) consistent under standardized conditions . For 2-O-(β-D-Xylopyranosyl)-D-glucose, hydrolysis would likely release D-xylose and D-glucose, though direct data are unavailable. Enzymatic hydrolysis patterns () suggest β-linkages require specific glucosidases, unlike α-linked substrates .
NMR Spectral Characteristics
β-Glycosides exhibit distinct NMR profiles:
- 13C-NMR: β-linked xylopyranosyl groups show characteristic signals at δ 100–105 ppm for anomeric carbons, as seen in diurnoside 1 .
- 1H-NMR: Large coupling constants (J = 7–8 Hz) for anomeric protons confirm β-orientation, consistent with steviol glycosides .
Enzymatic Approaches
Enzymes like glycoside phosphorylases () catalyze reversible transglycosylation but favor α-linkages, limiting their utility for β-specific synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


